Ramucirumab - 947687-13-0

Ramucirumab

Catalog Number: EVT-242909
CAS Number: 947687-13-0
Molecular Formula: C₂₈₅H₄₃₄N₇₄O₈₈S₂
Molecular Weight: 6369.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ramucirumab is a human VEGFR-2 antagonist for the treatment of solid tumors. Ramucirumab is a recombinant human immunoglobulin G1 monoclonal antibody that binds to the extracellular binding domain of VEGFR-2 and prevents the binding of VEGFR ligands: VEGF-A, VEGF-C, and VEGF-D.
Source and Classification

Ramucirumab is classified as an anti-angiogenic agent. Its mechanism of action involves binding to the extracellular domain of VEGFR-2, which is crucial for angiogenesis. This binding prevents the activation of the receptor by its ligands, thus inhibiting the formation of new blood vessels that tumors require for growth and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ramucirumab involves recombinant DNA technology, where the gene encoding the antibody is inserted into host cells (typically Chinese hamster ovary cells) that express the necessary machinery for protein production. The production process includes several stages:

  1. Cell Line Development: A stable cell line is created to produce the antibody in large quantities.
  2. Cultivation: The cells are cultured in bioreactors under controlled conditions to maximize yield.
  3. Purification: The antibody is purified using affinity chromatography techniques that exploit its specific binding properties.
  4. Characterization: Analytical methods such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of Ramucirumab .
Molecular Structure Analysis

Structure and Data

Ramucirumab is a human immunoglobulin G1 (IgG1) type antibody. Its molecular structure consists of two heavy chains and two light chains, forming a Y-shaped molecule. The specific binding site for VEGFR-2 is located at the variable regions of the antibody, allowing for high specificity and affinity towards its target.

  • Molecular Weight: Approximately 148 kDa
  • Amino Acid Sequence: The sequence comprises 1330 amino acids, with specific regions responsible for antigen recognition and binding .
Chemical Reactions Analysis

Reactions and Technical Details

Ramucirumab does not participate in traditional chemical reactions as small molecules do; instead, it functions through biochemical interactions. Its primary reaction involves binding to VEGFR-2 on endothelial cells, which inhibits downstream signaling pathways associated with cell proliferation and survival, such as the MAPK and PI3K/Akt pathways .

The binding process can be described as follows:

  1. Ligand Binding: Ramucirumab binds to the extracellular domain of VEGFR-2.
  2. Signal Inhibition: This prevents VEGF-A from activating the receptor, thereby blocking angiogenic signaling.
  3. Biological Response: The inhibition leads to reduced tumor vascularity and growth.
Mechanism of Action

Process and Data

The mechanism by which Ramucirumab exerts its therapeutic effects involves several steps:

  1. Binding to VEGFR-2: Ramucirumab specifically binds to VEGFR-2 on endothelial cells, preventing its activation by VEGF-A.
  2. Inhibition of Angiogenesis: This blockade results in decreased endothelial cell proliferation, migration, and survival, ultimately leading to reduced angiogenesis.
  3. Tumor Growth Suppression: By inhibiting blood vessel formation, Ramucirumab restricts nutrient supply to tumors, thereby inhibiting their growth .

Clinical studies have demonstrated that Ramucirumab can enhance the efficacy of other chemotherapeutic agents like paclitaxel when used in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to slightly opalescent solution
  • pH: Typically around 6.0 to 7.0
  • Storage Conditions: Should be stored at 2°C to 8°C (36°F to 46°F) and protected from light.

Chemical Properties

  • Stability: Ramucirumab is stable under recommended storage conditions but may degrade if exposed to extreme temperatures or light.
  • Solubility: Highly soluble in physiological saline solutions.

These properties are crucial for ensuring the efficacy and safety of Ramucirumab during storage and administration .

Applications

Scientific Uses

Ramucirumab has been primarily used in oncology settings for treating various cancers due to its anti-angiogenic properties. Specific applications include:

  1. Advanced Gastric Cancer: Used as a monotherapy or in combination with paclitaxel after prior chemotherapy failure.
  2. Metastatic Colorectal Cancer: Administered in combination with irinotecan-based regimens after progression on previous therapies.
  3. Non-Small Cell Lung Cancer: Used alongside docetaxel after platinum-based chemotherapy failure.

Ongoing clinical trials are investigating additional indications for Ramucirumab, including its potential use in other solid tumors where angiogenesis plays a critical role .

Molecular Mechanisms of Action in Angiogenesis Inhibition

VEGFR2 Antagonism: Structural Basis of Ligand-Receptor Interaction Blockade

Ramucirumab (IMC-1121B) is a fully humanized immunoglobulin G1 (IgG1) monoclonal antibody designed to selectively target the extracellular ligand-binding domain of vascular endothelial growth factor receptor 2 (VEGFR2/KDR). Its binding affinity to VEGFR2 (ED50 ≈ 0.1–0.15 nM) significantly exceeds that of native VEGF-A ligands (affinity ≈ 0.77–0.88 nM), enabling potent steric hindrance of VEGF ligand-receptor interactions [2] [8]. Structural analyses reveal that the Fab 1121B fragment of ramucirumab binds to domain 3 of VEGFR2, directly overlapping with the VEGF-A binding site. Specifically, the complementarity-determining region H2 (CDR H2) of ramucirumab induces steric clashes with loop structures in VEGF-C and VEGF-A, physically preventing their docking [8]. This contrasts with other anti-VEGFR2 antibodies like 6.64, which inhibit receptor dimerization by disrupting the domain 3-domain 4 interface without blocking the ligand-binding site itself [8].

The high specificity of ramucirumab stems from phage display optimization techniques that yielded a consensus variable heavy chain (VH)/variable light chain (VL) combination (designated 1121) with >30-fold higher affinity than earlier antibody candidates [2] [10]. Preclinical studies confirmed that ramucirumab inhibits VEGF-stimulated VEGFR2 phosphorylation (IC50 = 1 nM) and human umbilical vein endothelial cell (HUVEC) mitogenesis [2]. In gastric cancer (GC) models, this binding translates to reduced VEGFR2 expression in tumor cells after treatment, as observed in AGS, KATO III, NCI-N87, and HGC-27 cell lines [4].

Table 1: Structural and Functional Properties of Ramucirumab

PropertyDetail
Antibody TypeFully humanized IgG1 monoclonal antibody
TargetExtracellular domain of VEGFR2 (Domain 3)
Binding Affinity (ED50)0.1–0.15 nM
Key Binding RegionCDR H2 of Fab 1121B fragment
Mechanism of BlockadeSteric hindrance of VEGF-A, VEGF-C, VEGF-E binding
Effect on VEGFR2 ExpressionDownregulation in tumor cells post-treatment

Intracellular Signaling Cascade Disruption: MAPK/ERK and PI3K/AKT Pathway Modulation

Beyond blocking ligand-receptor interactions, ramucirumab disrupts downstream pro-angiogenic and pro-survival signaling cascades. VEGF-A/VEGFR2 activation triggers phosphorylation of tyrosine residues (Y951, Y1175, Y1214) in VEGFR2’s intracellular domain, initiating:

  • The PI3K/AKT/mTOR pathway via Y1175-PLCγ interactions, promoting endothelial cell survival and vascular permeability.
  • The MAPK/ERK pathway via Y951-Src/TSAd and Y1175-Raf cascades, driving cell proliferation and migration [2] [6].

In gastric cancer cell lines (AGS, KATO III), ramucirumab monotherapy suppresses phosphorylated Akt (Ser473) and ERK1/2 levels. However, its combination with paclitaxel induces synergistic inhibition (Combination Index ≤1) of both pathways:

  • Reductions in cyclin B1, phosphorylated cdc2, and cdc25A, inducing G2/M cell cycle arrest [4].
  • Downregulation of β-tubulin III and actin depolymerization, impairing cytoskeletal organization and motility [4].
  • Suppression of EMT markers (N-cadherin ↓, E-cadherin ↑) and transcription factors (c-Myc, STAT3) [4].

Table 2: Ramucirumab-Mediated Modulation of Key Signaling Proteins in GC Cells

PathwayAffected ProteinsBiological Consequence
PI3K/AKT/mTOR↓ p-Akt (Ser473), ↓ mTORReduced cell survival and metabolism
MAPK/ERK↓ p-ERK1/2, ↓ c-Myc, ↓ STAT3Impaired proliferation and differentiation
Cell Cycle↓ Cyclin B1, ↓ P-cdc2, ↓ cdc25AG2/M phase arrest
EMT/Motility↓ N-cadherin, ↑ E-cadherin, ↓ β-tubulin IIISuppressed metastasis and cytoskeletal function

This dual-pathway inhibition compromises tumor angiogenesis at multiple levels—reducing endothelial cell proliferation, survival, and permeability while normalizing aberrant vasculature [6] [7].

Cross-Talk Between VEGF-Dependent and Immune Checkpoint-Mediated Angiogenesis

Tumor angiogenesis and immune evasion are co-regulated processes within the tumor microenvironment (TME). VEGF-A overexpression recruits immunosuppressive cells (Tregs, MDSCs) and upregulates checkpoint molecules like PD-1/PD-L1. Ramucirumab counteracts this via:

Vascular Normalization:

By restoring vessel integrity and reducing hypoxia, ramucirumab decreases interstitial fluid pressure and improves T-cell infiltration. In GC patients receiving ramucirumab-containing therapy, post-treatment biopsies show increased CD8+ T-cell density and PD-L1 expression in tumors—indicators of a more immunoresponsive TME [5] [7].

Direct Immunomodulation:

VEGFR2 is highly expressed on effector regulatory T cells (eTregs; CD45RA−FOXP3highCD4+). VEGF-A promotes eTreg proliferation, which ramucirumab blocks. Clinical data reveal decreased eTreg frequencies in tumor-infiltrating lymphocytes (TILs) after ramucirumab therapy. Notably, patients with high baseline eTreg levels exhibit better clinical responses to ramucirumab, suggesting eTregs may serve as predictive biomarkers [5].

Synergy with Immune Checkpoint Blockade (ICB):

Preclinically, ramucirumab’s reduction of immunosuppressive cells (eTregs, MDSCs) and increased CD8+ T-cell recruitment enhance PD-1/PD-L1 inhibitor efficacy. In GC models, vessel normalization reverses ICB resistance by alleviating hypoxia-driven PD-L1 upregulation [5] [7]. This provides a rationale for ongoing clinical trials combining ramucirumab with ICB agents like pembrolizumab in advanced gastric cancer.

Fig. 1: Immunomodulatory Effects of Ramucirumab in the Tumor Microenvironment

Hypoxic TME                        | Normalized TME Post-Ramucirumab  • Abnormal, leaky vessels          | • Restored vessel perfusion  • High VEGF, HIF-1α               | • Reduced hypoxia  • ↑ Tregs, MDSCs                  | • ↓ Tregs, MDSCs  • ↑ PD-1/PD-L1                    | • ↑ CD8+ T-cell infiltration  • Immune evasion                  | • Enhanced ICB susceptibility  

Properties

CAS Number

947687-13-0

Product Name

Ramucirumab

Molecular Formula

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molecular Weight

6369.07

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.